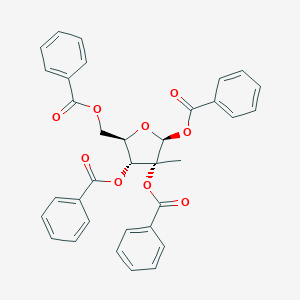

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Beschreibung

BenchChem offers high-quality 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-VBHQRPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446667 | |

| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-15-6 | |

| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15397-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose: A Key Intermediate in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a synthetically crucial, protected derivative of D-ribose. Its strategic importance lies in the presence of a methyl group at the C-2 position of the ribofuranose ring, a modification that imparts significant biological properties to nucleoside analogues derived from it. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of antiviral and anticancer therapeutics. The benzoyl protecting groups offer stability during synthetic manipulations and can be reliably removed under specific conditions, making this compound a versatile building block in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is fundamental for its effective use in synthesis and purification.

| Property | Value | References |

| Molecular Formula | C₃₄H₂₈O₉ | [1][2] |

| Molar Mass | 580.58 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 154-156 °C | [1] |

| Boiling Point (Predicted) | 687.3 ± 55.0 °C | [1] |

| Density (Predicted) | 1.34 g/cm³ | [1] |

| CAS Number | 15397-15-6 | [2] |

| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [2] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are critical for confirming the structure and stereochemistry of the molecule. The chemical shifts of the protons and carbons in the ribofuranose ring are particularly informative. For comparison, the ¹H and ¹³C NMR data for a similar compound, methyl 2,3-O-isopropylidene-β-d-ribofuranoside, are presented to illustrate the expected regions for the ribofuranose core signals.[4]

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The fragmentation of benzoylated sugars typically involves the loss of benzoyl groups and cleavage of the sugar ring.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is expected to show characteristic absorption bands for the carbonyl groups of the benzoyl esters and the C-O bonds of the furanose ring.

Synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

The synthesis of this key intermediate is a multi-step process that typically starts from a readily available carbohydrate such as D-glucose. The following is a representative synthetic pathway compiled from literature procedures.[5][6][7][8][9][10][11][12][13]

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | C34H28O9 | CID 10875560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and regioselective synthesis of γ-lactone glycosides through a novel debenzylative cyclization reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Lactone synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

The Cornerstone of Antiviral Nucleoside Analogs: A Technical Guide to 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern antiviral therapeutics, nucleoside analogs represent a formidable class of drugs, pivotal in the management of viral infections such as Hepatitis C (HCV).[1][2] Central to the synthesis of many of these life-saving medications is the strategic construction of modified carbohydrate scaffolds. Among these, 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose stands out as a critical intermediate. Its unique structural features, particularly the C2'-methyl group, are instrumental in conferring the desired biological activity to the final drug molecule.[3] This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this key building block, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

Molecular Structure and Physicochemical Properties

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a fully protected derivative of 2-C-methyl-D-ribofuranose. The benzoyl groups serve as robust protecting groups for the hydroxyl functionalities, enhancing the compound's stability and solubility in organic solvents, which is crucial for subsequent synthetic transformations.[4]

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₈O₉ | [4] |

| Molecular Weight | 580.58 g/mol | [5] |

| CAS Number | 15397-15-6 | [5] |

| Appearance | White to off-white powder | [5] |

| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [5] |

Synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose: A Strategic Approach

The synthesis of this key intermediate is a multi-step process that begins with readily available D-ribose. The overall strategy involves the protection of the hydroxyl groups, introduction of the C2'-methyl group, and final benzoylation.

Rationale for Benzoyl Protecting Groups

The choice of benzoyl groups as protecting agents is a deliberate and strategic one in nucleoside chemistry. Their advantages include:

-

Stability: Benzoyl esters are significantly more stable to acidic and basic conditions compared to acetyl groups, allowing for a wider range of reaction conditions in subsequent steps.

-

Stereodirecting Influence: The bulky nature of the benzoyl group at the C2' position can influence the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-anomer, which is crucial for the biological activity of most nucleoside drugs.

-

Enhanced Crystallinity: Benzoylated derivatives often exhibit improved crystallinity, facilitating purification by recrystallization.[6]

Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Formation of a Protected Ribofuranose Intermediate: Starting from D-ribose, the initial steps involve the formation of a suitable furanose derivative with protected hydroxyl groups at C1, C3, and C5, leaving the C2 hydroxyl group available for modification.

-

Introduction of the C2'-Methyl Group: This is a critical step where the C2'-hydroxyl is oxidized to a ketone, followed by the addition of a methyl group using an organometallic reagent such as a Grignard reagent.

-

Final Benzoylation: The remaining free hydroxyl groups are then protected with benzoyl groups to yield the final product.

Caption: Synthetic pathway for 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose.

Experimental Protocol

The following is a representative, multi-step protocol synthesized from established methodologies in carbohydrate chemistry.[7][8]

Step 1: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

-

Suspend D-ribose in a suitable solvent such as pyridine.

-

Cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by pouring it into ice water and extracting with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Step 2: Oxidation to the 2-Keto-ribofuranose Intermediate

-

Dissolve the 1,3,5-tri-O-benzoyl-α-D-ribofuranose in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and work up appropriately to isolate the crude 2-keto intermediate.

Step 3: Methylation of the 2-Keto Intermediate

-

Dissolve the crude 2-keto intermediate in an anhydrous ethereal solvent like THF.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.

-

Stir the reaction at low temperature for a specified time before allowing it to warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude 2-C-methyl-1,3,5-tri-O-benzoyl-D-ribofuranose.

Step 4: Final Benzoylation

-

Dissolve the crude product from the previous step in pyridine.

-

Cool the solution and add benzoyl chloride.

-

Stir the reaction at room temperature until complete.

-

Perform an aqueous workup similar to Step 1 to isolate the crude final product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | Complex multiplet signals in the aromatic region (δ 7.0-8.2 ppm) corresponding to the benzoyl protons. A characteristic singlet for the anomeric proton (H-1) around δ 6.0-6.5 ppm. A singlet for the C2'-methyl group protons in the upfield region. Multiplets for the other sugar ring protons (H-3, H-4, H-5). |

| ¹³C NMR | Multiple signals in the aromatic region (δ 128-135 ppm) for the benzoyl carbons. A signal for the anomeric carbon (C-1) around δ 95-100 ppm. Signals for the other sugar ring carbons (C-2, C-3, C-4, C-5) in the region of δ 60-90 ppm. A signal for the C2'-methyl carbon in the upfield region. Carbonyl carbon signals from the benzoyl groups around δ 165-170 ppm. |

| IR (Infrared) Spectroscopy | Strong carbonyl stretching absorption around 1720-1740 cm⁻¹ from the benzoyl ester groups. C-H stretching absorptions from the aromatic and aliphatic moieties. C-O stretching absorptions. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or adducts such as [M+Na]+ should be observed, corresponding to the molecular weight of 580.58 g/mol . |

Application in Drug Development: The Gateway to 2'-C-Methyl Nucleoside Antivirals

The primary and most significant application of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is as a key precursor in the synthesis of 2'-C-methyl nucleoside analogs. These analogs are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1]

The introduction of the methyl group at the 2'-position of the ribose sugar is a critical modification. Once the nucleoside analog is incorporated into the growing viral RNA chain, the 2'-C-methyl group acts as a chain terminator, preventing further elongation and thus halting viral replication.[3]

Caption: General workflow for the synthesis of 2'-C-methyl nucleoside antivirals.

A prominent example of a drug synthesized from a 2'-C-methyl ribose derivative is Sofosbuvir , a cornerstone in the treatment of Hepatitis C. The synthesis of Sofosbuvir involves the coupling of a protected 2'-deoxy-2'-fluoro-2'-C-methylribofuranose derivative with a uracil analog, followed by further modifications. While not identical to the title compound, the underlying synthetic strategy and the importance of the 2'-C-methyl group are directly relevant.

Beyond Sofosbuvir, the 2'-C-methyl modification has been explored in a wide range of nucleoside analogs targeting various RNA viruses, highlighting the broad applicability and significance of this structural motif in antiviral drug discovery.[9][10]

Conclusion

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is more than just a complex organic molecule; it is a testament to the power of strategic chemical synthesis in addressing critical medical needs. Its carefully designed structure, featuring robust benzoyl protecting groups and the all-important 2'-C-methyl substituent, makes it an invaluable intermediate for the development of potent antiviral nucleoside analogs. A thorough understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development, paving the way for the next generation of antiviral therapies.

References

-

Deval, J., et al. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 6, 10-18. [Link]

-

Boehr, A. K., et al. (2019). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(46), 17351-17362. [Link]

-

Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509. [Link]

- Walton, E., et al. (1966). Branched-Chain Sugar Nucleosides. II. 2'-C-Methyladenosine. Journal of the American Chemical Society, 88(19), 4524-4525.

-

Supporting Information for Isotope-selective NMR spectroscopy of RNA. (2015). ScienceOpen. [Link]

-

Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology, 162(10), 2989-2996. [Link]

-

Boehr, D. D., et al. (2019). 2'-C-Methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. ResearchGate. [Link]

- Ramasamy, K., et al. (2006). Process for producing a ribofuranose.

- Ramasamy, K., et al. (2004). Process for producing a ribofuranose.

-

Organic Syntheses Procedure. Thymidine, 3',5'-dibenzoate. Organic Syntheses. [Link]

-

Elgemeie, G. H., et al. (2009). Synthesis of 2'-C-methyl-beta-D-ribofuranosylimidazo [4,5-d]-pyridazine derivatives (2-aza-3-deazapurine nucleoside analogues). ResearchGate. [Link]

- Hrebabecky, H., et al. (2011). Processes and intermediates in the synthesis of L-thymidine.

-

Clark, J. L., et al. (2006). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Journal of Carbohydrate Chemistry, 25(6), 461-470. [Link]

-

Li, N. S., et al. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2227-2230. [Link]

-

PubChem. (n.d.). 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose. PubChem. [Link]

-

Martin, O. R., et al. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 78(6), 790. [Link]

-

PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. PubChem. [Link]

-

PrepChem. (n.d.). Synthesis of methyl β-D-ribofuranoside. PrepChem.com. [Link]

- Reddy, M. S., et al. (2006). Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof.

-

Scribd. (n.d.). Benzoylation. Scribd. [Link]

-

Arbogast, L. W., et al. (2015). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 104(6), 1909-1918. [Link]

-

Ness, R. K., et al. (1954). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-0-benzoyl-/3-D-ribose. Journal of the American Chemical Society, 76(3), 763-767. [Link]

-

da Silva, A. B., et al. (2018). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]

-

Taber, D. F., et al. (2011). Benzoylation/debenzoylation diazo transfer procedure described by Taber and co-workers. ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "13C NMR". Beilstein Journal of Organic Chemistry. [Link]

-

da Silva, A. B., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(1), 169. [Link]

Sources

- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | C34H28O9 | CID 10875560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose: Synthesis, Characterization, and Application in Antiviral Drug Development

Abstract: This technical guide provides an in-depth exploration of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS No. 15397-15-6), a pivotal intermediate in the synthesis of modified nucleoside analogues. We delve into its physicochemical properties, detailed characterization, synthesis protocols, and its critical role in the development of antiviral therapeutics, particularly those targeting RNA viruses. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and actionable, field-proven methodologies.

Introduction: The Significance of the 2'-C-Methyl Modification

In the landscape of antiviral drug discovery, particularly against positive-strand RNA viruses like the Hepatitis C virus (HCV), the modification of the ribose sugar moiety of nucleosides has proven to be a highly effective strategy.[1][2] The introduction of a methyl group at the 2'-carbon position of the ribofuranose ring is a hallmark of a class of potent antiviral agents.[1][3] This "magic methyl" group serves a crucial function: when the corresponding nucleoside analogue is incorporated into a growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), the steric bulk of the 2'-C-methyl group prevents the correct positioning of the incoming nucleotide, thereby acting as a chain terminator and halting viral replication.[1][4]

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is the fully protected, activated precursor that enables the efficient and stereoselective coupling with various nucleobases to create these powerful antiviral compounds.[5] The benzoyl protecting groups enhance the stability of the molecule, improve solubility in organic solvents common to synthesis, and the anomeric benzoyl group acts as a good leaving group during the critical glycosylation step. Understanding the synthesis and handling of this key intermediate is therefore fundamental to the development of next-generation nucleoside-based antivirals.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physical and chemical properties of this intermediate is essential for its successful application in synthesis.

Core Properties

| Property | Value | Source |

| CAS Number | 15397-15-6 | [6][7][8][9] |

| Molecular Formula | C34H28O9 | [6][8] |

| Molecular Weight | 580.6 g/mol | [6] |

| Appearance | White to Off-White Powder | [10] |

| Melting Point | 154-156 °C | [8][10] |

| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [6][7] |

Structural Elucidation

The definitive structure of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is confirmed through standard analytical techniques.

Caption: 2D representation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the structure and stereochemistry. Key signals include the anomeric proton (H1), the methyl group singlet, and the aromatic protons of the four benzoyl groups. The coupling constants between the furanose ring protons are critical for confirming the beta configuration.

-

¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton, including the four carbonyl carbons of the benzoyl esters, the carbons of the furanose ring, and the distinct signal for the 2'-C-methyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C34H28O9).[6]

Synthesis and Purification Workflow

The synthesis of this key intermediate is a multi-step process that demands careful control of reaction conditions to ensure high yield and stereoselectivity. While several routes exist, a common and effective method starts from D-ribose.[5]

Caption: General workflow for the synthesis of the target benzoylated ribofuranose.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for nucleoside synthesis. Researchers should consult specific literature for optimized conditions.[5][11]

-

Preparation of a Protected Ribose Intermediate:

-

Rationale: Direct methylation of D-ribose is unselective. A common starting material is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can be synthesized from D-ribose.[12] The acetyl group at the anomeric position makes it a suitable precursor for subsequent modifications.

-

Procedure: D-ribose is first converted to its fully acetylated form, 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose.[13][14] This is then selectively benzoylated to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

-

Introduction of the 2'-C-Methyl Group:

-

Mechanistic Insight: This is the most critical step. It often involves the formation of a transient oxocarbenium ion at the anomeric center, followed by the nucleophilic attack of a methylating agent at C2.

-

Procedure: The protected ribose from step 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added to activate the anomeric position. A methylating agent, such as methylmagnesium bromide or another organometallic reagent, is then added carefully at low temperature to introduce the methyl group at the C2 position.

-

-

Final Benzoylation and Workup:

-

Rationale: The newly introduced hydroxyl group at C2 must be protected to yield the final, fully benzoylated product.

-

Procedure: Following the methylation reaction, the mixture is quenched. Benzoyl chloride is added in the presence of a base like pyridine to benzoylate the free hydroxyl group. The reaction mixture is then subjected to an aqueous workup to remove salts and water-soluble impurities.

-

-

Purification:

-

Rationale: The crude product will contain diastereomers and unreacted starting materials. Column chromatography is essential for isolation.

-

Procedure: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Fractions are monitored by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated under reduced pressure to yield a white solid.

-

Application in Drug Development: The Vorbrüggen Glycosylation

The primary utility of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is as a glycosyl donor in the synthesis of 2'-C-methyl nucleoside analogues. The Vorbrüggen glycosylation is the gold-standard method for this transformation.[15]

Caption: Workflow for nucleoside synthesis via Vorbrüggen glycosylation.

Detailed Protocol: Synthesis of a 2'-C-Methyl Pyrimidine Nucleoside

-

Preparation of the Silylated Nucleobase:

-

Rationale: The nucleobase (e.g., uracil, cytosine) must be activated to enhance its nucleophilicity and solubility. This is achieved by silylating the nitrogen atoms.

-

Procedure: The nucleobase is suspended in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and heated to reflux until the solution becomes clear, indicating complete silylation. The excess HMDS is removed under vacuum.

-

-

The Glycosylation Reaction:

-

Mechanistic Insight: A Lewis acid catalyst activates the ribofuranose intermediate, promoting the departure of the anomeric benzoyl group and formation of a stabilized oxocarbenium ion. The silylated nucleobase then attacks this electrophilic center, predominantly from the beta-face due to steric and electronic factors, to form the N-glycosidic bond.

-

Procedure: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose and the silylated nucleobase are dissolved in a dry aprotic solvent like acetonitrile. The solution is cooled, and a Lewis acid catalyst (e.g., TMSOTf) is added dropwise. The reaction is stirred at room temperature or with gentle heating until TLC indicates the consumption of the starting sugar.

-

-

Deprotection:

-

Rationale: The benzoyl protecting groups must be removed to yield the final, biologically active nucleoside.

-

Procedure: The crude protected nucleoside is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide (NaOMe) in methanol is added. The reaction is monitored by TLC until all benzoyl groups are cleaved. The reaction is then neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product is typically purified by reverse-phase HPLC.

-

Safety, Handling, and Storage

-

Handling: As with all fine chemicals, 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Storage: The compound is stable under standard conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, typically at -20°C, to prevent degradation.[16]

Conclusion

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is more than just a complex organic molecule; it is a critical gateway to a class of antivirals that have had a profound impact on human health. Its synthesis, while challenging, provides the necessary foundation for creating nucleoside analogues with potent chain-terminating properties against viral polymerases. The methodologies described herein, grounded in the principles of physical organic chemistry and modern synthetic techniques, provide a robust framework for researchers engaged in the vital work of antiviral drug discovery. A mastery of the synthesis and application of this intermediate empowers scientists to develop new, life-saving therapeutics.

References

-

PubChem. (n.d.). 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

-

Le, M. T., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2008). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Collection of Czechoslovak Chemical Communications. Available at: [Link]

- Google Patents. (1968). Novel preparation of 1,2,3,5-tetraacyl-beta-d-ribofuranoses.

-

Appleby, T. C., et al. (2019). 2'-C-methylated Nucleotides Terminate Virus RNA Synthesis by Preventing Active Site Closure of the Viral RNA-dependent RNA Polymerase. Journal of Biological Chemistry. Available at: [Link]

-

Mikhailov, S. N., et al. (2021). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. ResearchGate. Available at: [Link]

-

Clark, J. L., et al. (2005). Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, N. S., Lu, J., & Piccirilli, J. A. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry. Available at: [Link]

-

Pierra, C., et al. (2007). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. Antiviral Chemistry and Chemotherapy. Available at: [Link]

-

Sharma, G., et al. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available at: [Link]

-

ResearchGate. (2011). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. The Journal of Organic Chemistry. Available at: [Link]

-

Mosher Chemical. (n.d.). 2-C-Methyl-beta-D-ribofuranose 1,2,3,5-tetrabenzoate. Retrieved from [Link]

-

Deval, J. (2013). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs. Current Opinion in Virology. Available at: [Link]

-

Kumar, S., et al. (2022). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

-

Chemsrc. (n.d.). (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate. Retrieved from [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

Jarosz, S., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances. Available at: [Link]

Sources

- 1. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | C34H28O9 | CID 10875560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 8. Reliable Chemical Trading Partner, Professional 2-C-Methyl-beta-D-ribofuranose 1,2,3,5-tetrabenzoate Supply [methylbenzoate-benzoicacid.com]

- 9. Cas Landing [thermofisher.com]

- 10. CAS#:15397-15-6 | (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate | Chemsrc [chemsrc.com]

- 11. Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 13. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mybiosource.com [mybiosource.com]

Introduction: The Significance of the 2'-C-Methyl Motif in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2'-C-Methyl Ribonucleoside Precursors

The introduction of a methyl group at the 2'-position of the ribose sugar fundamentally alters the properties of a nucleoside, imparting significant metabolic stability and potent biological activity. These 2'-C-methyl ribonucleosides are renowned as non-obligate chain terminators of viral RNA-dependent RNA polymerase (RdRp), a mechanism that disrupts viral replication without needing to be incorporated at the very end of the RNA chain.[1] This unique mode of action has established them as a cornerstone in the development of powerful antiviral therapeutics, most notably against positive-strand RNA viruses like the Hepatitis C virus (HCV).[1][2][3]

The synthetic challenge, however, is substantial. The creation of a quaternary, stereochemically defined carbon center at the 2'-position of a densely functionalized ribose ring requires a nuanced and strategic approach. This guide provides a detailed exploration of the core synthetic strategies, the rationale behind key experimental choices, and practical, field-proven protocols for the preparation of these critical therapeutic precursors.

Chapter 1: Core Synthetic Paradigms

Two principal strategies dominate the landscape of 2'-C-methyl ribonucleoside synthesis: the modification of a pre-existing ribonucleoside and the convergent assembly from a pre-synthesized sugar moiety. The choice between these routes often depends on the starting material availability, scalability, and the specific nucleobase required.

Strategy A: Post-Glycosylation Modification of Ribonucleosides

This approach begins with a readily available, natural ribonucleoside (e.g., uridine, cytidine) and introduces the 2'-C-methyl group through a sequence of chemical transformations on the intact nucleoside. This is often favored for its directness and avoidance of complex glycosylation reactions with modified sugars.

The general workflow involves three critical steps:

-

Orthogonal Protection: The 3'- and 5'-hydroxyl groups are protected to prevent their participation in subsequent reactions.

-

Oxidation: The free 2'-hydroxyl is oxidized to a 2'-ketone (a 2'-uloside).

-

Stereoselective Methylation: A methyl group is added to the ketone via a nucleophilic organometallic reagent, followed by deprotection.

The causality behind this sequence is paramount. The oxidation to a planar ketone at the 2'-position temporarily removes the existing stereocenter, which is then re-established with the desired stereochemistry during the nucleophilic addition of the methyl group.

Strategy B: Convergent Synthesis via Glycosylation

The convergent approach involves the independent synthesis of a protected 2'-C-methyl ribofuranose donor, which is then coupled with a protected nucleobase in a key glycosylation step.[4][5] This strategy offers greater flexibility, allowing for the synthesis of a wide variety of nucleoside analogs from a common sugar intermediate.

The key transformations are:

-

Sugar Synthesis: A suitable starting material, such as D-ribose, is converted into a 1-O-acetyl or 1-O-benzoyl-2-C-methyl-ribofuranose derivative, with other hydroxyls protected.[2][4]

-

Glycosylation: The modified sugar is coupled with a silylated nucleobase using a Lewis acid catalyst. The Vorbrüggen glycosylation is a widely employed and reliable method for this transformation.[4][6][7]

-

Deprotection: Removal of all protecting groups yields the final product.

This method's logic hinges on building the two complex fragments separately and joining them in a highly controlled, late-stage reaction, which can improve overall yield and purity.

Chapter 2: The Critical Role of Protecting Groups

The success of any nucleoside synthesis is critically dependent on a robust protecting group strategy.[8] These temporary modifications prevent unwanted side reactions at other functional groups (hydroxyls and nucleobase amines/imides) and ensure that reactions occur only at the desired location.[][10]

| Functional Group | Common Protecting Groups | Key Characteristics & Rationale | Cleavage Condition |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile; bulky group often used in solid-phase synthesis for purification purposes. | Weak acid (e.g., Trichloroacetic acid) |

| 2'/3'-Hydroxyls | Benzoyl (Bz), Pivaloyl (Piv) | Base-labile ester groups; stable to acidic conditions used for DMT removal. Piv is bulkier and can offer different selectivity.[11] | Base (e.g., NH₃ in Methanol) |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride-labile; commonly used in RNA synthesis due to its stability and mild removal conditions.[] | Fluoride source (e.g., TBAF) | |

| Nucleobase (Exocyclic Amines) | Benzoyl (Bz) for A, C | Prevents N-glycosylation or other side reactions at the nucleophilic amine.[][12] | Base (e.g., NH₃ in Methanol) |

| Isobutyryl (iBu) for G | Less prone to depurination than the N-benzoyl group on guanine under certain conditions.[] | Base (e.g., NH₃ in Methanol) |

Chapter 3: Detailed Experimental Protocols

The following protocols are representative examples based on established literature, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 2'-Keto-Uridine Intermediate (via Strategy A)

This protocol details the pivaloylation and subsequent oxidation of uridine, a key step in preparing for methylation.[11][13]

-

Step 1: 3',5'-Dipivaloylation of Uridine

-

Suspend uridine (1 equivalent) in anhydrous pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Add pivaloyl chloride (2.2 equivalents) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the resulting mixture of 3',5'- and 2',5'-dipivaloyluridine via silica gel chromatography.

-

-

Step 2: TEMPO-Mediated Oxidation to 2'-Ketone

-

Dissolve the dipivaloyluridine mixture (1 equivalent) in dichloromethane (DCM).

-

Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (approx. 0.1 equivalents).

-

Add an aqueous solution of sodium hypochlorite (bleach, approx. 1.2 equivalents) containing sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 4-6 hours, monitoring by TLC. This dynamic process promotes acyl migration from the 2' to the 3' position, followed by selective oxidation of the 2'-OH.[11]

-

Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to yield the 3',5'-dipivaloyl-2'-ketouridine.

-

Protocol 2: Stereoselective Methylation and Deprotection

This protocol describes the crucial introduction of the methyl group onto the 2'-keto intermediate.[4][11]

-

Step 3: Grignard Addition

-

Dissolve the 2'-ketone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 equivalents) dropwise. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon.[14][15][16]

-

Stir the reaction at -78°C for 2-3 hours. The stereoselectivity of the addition is influenced by the steric hindrance of the protecting groups and the nucleobase.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify by silica gel chromatography.

-

-

Step 4: Deprotection

-

Dissolve the purified 2'-C-methyl intermediate in methanolic ammonia (7N solution).

-

Stir in a sealed vessel at room temperature for 16-24 hours to remove the pivaloyl protecting groups.

-

Remove the solvent under reduced pressure.

-

Purify the final 2'-C-methyluridine product by chromatography or recrystallization.

-

Chapter 4: Data Summary and Comparison

The efficiency of these synthetic routes can be evaluated by comparing reported yields for key transformations.

| Transformation | Nucleoside | Key Reagents | Reported Yield | Reference |

| TEMPO/Bleach Oxidation | Uridine Derivative | TEMPO, NaOCl | 65-70% | [11] |

| Grignard Methylation | Uridine Derivative | MeMgBr | ~90% (for desired isomer) | [11] |

| Vorbrüggen Glycosylation | Guanosine Derivative | TMS-OTf, N²-Acetylguanine | 78% (two steps) | [17] |

| Vorbrüggen Glycosylation | Adenosine Derivative | TMS-OTf, 6-Chloropurine | Not specified, but effective | [18] |

Conclusion

The synthesis of 2'-C-methyl ribonucleoside precursors is a field defined by strategic chemical maneuvering, where precise control over stereochemistry and the judicious use of protecting groups are paramount. The post-glycosylation modification and convergent synthesis routes each offer distinct advantages, enabling researchers to access these vital compounds for antiviral drug development. As our understanding of viral polymerases deepens, the demand for novel, efficiently synthesized nucleoside analogs will continue to drive innovation in this essential area of medicinal chemistry.

References

-

Beilstein Journals. (2018, June 28). Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. [Link]

-

PubMed Central (PMC). (2018, June 28). Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. [Link]

-

Semantic Scholar. Development of a Glycosylation Reaction: A Key to Accessing Structurally Unique Nucleosides. [Link]

-

ACS Publications. Efficient Synthesis of 2'-C-β-Methylguanosine. [Link]

-

ACS Publications. Glycosylation of Nucleosides. [Link]

-

PubMed. Nucleobase Protection of Deoxyribo- And Ribonucleosides. [Link]

-

ACS Publications. (2021, July 28). Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective Dipivaloylation. [Link]

-

ACS Publications. 2'-C-Methyl Analogues of Selective Adenosine Receptor Agonists: Synthesis and Binding Studies. [Link]

-

PubMed. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. [Link]

-

Wikipedia. Protecting group. [Link]

-

ACS Publications. (2021, July 28). Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective Dipivaloylation. [Link]

-

ACS Publications. Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. [Link]

-

PubMed. Efficient synthesis of 2'-C-beta-methylguanosine. [Link]

-

NIH. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

Sources

- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. goldbio.com [goldbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates [beilstein-journals.org]

- 7. Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Efficient synthesis of 2'-C-beta-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide on the Role of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose in Antiviral Research: A Precursor to Potent Viral Polymerase Inhibitors

Introduction

The relentless challenge of emerging and evolving viral diseases necessitates a continuous pipeline of novel antiviral therapeutics. Among the most successful classes of antiviral agents are nucleoside analogs, which act as deceptive substrates for viral polymerases, thereby inhibiting viral replication. This guide delves into the technical intricacies of a specific, yet pivotal, chemical entity: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose. While not an antiviral agent itself, this molecule serves as a crucial precursor in the synthesis of a powerful subclass of nucleoside analogs – the 2'-C-methylnucleosides. These compounds have demonstrated remarkable efficacy, particularly against RNA viruses, by acting as chain terminators of viral RNA synthesis. Understanding the synthesis and manipulation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is, therefore, fundamental for researchers and scientists in the field of antiviral drug development.

Chemical Synthesis and Properties of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

The journey to potent 2'-C-methylnucleoside antivirals begins with the stereocontrolled synthesis of the modified ribofuranose scaffold. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a key intermediate in this process, and its preparation requires a multi-step sequence that introduces the critical 2'-C-methyl group onto the ribose sugar.

A common synthetic route commences with a commercially available starting material, such as D-ribose. The synthesis involves the protection of the hydroxyl groups, followed by the introduction of the methyl group at the C2' position. The use of benzoyl (Bz) protecting groups is strategic; they are relatively robust to various reaction conditions and can be removed under specific conditions without affecting the desired product.

Synthetic Pathway Overview:

Caption: Synthetic overview for 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C34H28O9 |

| Molecular Weight | 580.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

| Stability | Stable under standard conditions; benzoyl groups are labile to strong bases |

The Pivotal Role in the Synthesis of 2'-C-Methylnucleoside Analogs

The true significance of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose lies in its function as a versatile building block for a diverse range of 2'-C-methylnucleoside analogs. The presence of the 2'-C-methyl group is a key structural modification that imparts potent antiviral activity.

The conversion of this protected ribofuranose into a nucleoside analog typically involves two key stages:

-

Formation of a Glycosyl Donor: The anomeric position (C1') of the ribofuranose is activated to facilitate coupling with a nucleobase. This often involves the introduction of a good leaving group, such as a halide or an acetate.

-

Glycosylation: The activated sugar is then coupled with a silylated nucleobase (purine or pyrimidine) in a process known as the Vorbrüggen glycosylation. This reaction forms the crucial N-glycosidic bond that links the sugar moiety to the nucleobase.

General Workflow from Precursor to Nucleoside Analog:

Caption: General workflow for the synthesis of 2'-C-methylnucleoside analogs.

Mechanism of Action of 2'-C-Methylnucleoside Analogs

The antiviral prowess of 2'-C-methylnucleoside analogs stems from their ability to act as highly specific inhibitors of viral RNA-dependent RNA polymerases (RdRp). These enzymes are essential for the replication of many RNA viruses, including the Hepatitis C virus (HCV).

Once inside the host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp.

The key to their mechanism of action is non-obligate chain termination . After the 2'-C-methylnucleoside monophosphate is incorporated into the viral RNA, the presence of the bulky methyl group at the 2' position creates steric hindrance. This clash prevents the proper positioning and binding of the next incoming nucleoside triphosphate, effectively halting further elongation of the RNA chain.[1] This premature termination of viral RNA synthesis is lethal to the virus.

Mechanism of RdRp Inhibition:

Caption: Mechanism of viral RdRp inhibition by 2'-C-methylnucleoside analogs.

A crucial aspect of these analogs is their selectivity for viral polymerases over host DNA and RNA polymerases. The active sites of viral RdRps are often more accommodating to modified nucleosides than their host counterparts, leading to a favorable therapeutic window with reduced cytotoxicity.[2]

Case Study: Sofosbuvir

The clinical and commercial success of 2'-C-methylnucleoside analogs is exemplified by Sofosbuvir, a cornerstone of modern Hepatitis C therapy. Sofosbuvir is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate analog.[3][4] Its synthesis, while involving a fluorinated sugar, follows the same fundamental principles of constructing a modified ribofuranose and coupling it to a nucleobase.

Efficacy of Sofosbuvir-Based Regimens:

| HCV Genotype | Sustained Virologic Response (SVR) Rate | Reference |

| 1 | >95% | [3] |

| 2 | >95% | [3] |

| 3 | >90% | [3] |

| 4, 5, 6 | >95% | [3] |

The remarkable pan-genotypic activity and high cure rates of Sofosbuvir underscore the power of the 2'-C-methyl modification in antiviral drug design.[3]

Experimental Protocols

1. General Procedure for Vorbrüggen Glycosylation:

This protocol outlines a general method for the coupling of a protected and activated 2-C-methyl ribofuranose with a silylated nucleobase.

-

Step 1: Silylation of the Nucleobase: To a suspension of the desired nucleobase (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq). Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear. Cool the solution to room temperature.

-

Step 2: Glycosylation: In a separate flask, dissolve the protected and activated 2-C-methyl ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose) (1.2 eq) in anhydrous acetonitrile. To this solution, add the silylated nucleobase solution from Step 1.

-

Step 3: Lewis Acid Catalysis: Cool the reaction mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq), dropwise.

-

Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the protected 2'-C-methylnucleoside.

2. In Vitro Antiviral Assay (HCV Replicon System):

This protocol provides a framework for evaluating the antiviral activity of newly synthesized 2'-C-methylnucleoside analogs against Hepatitis C virus.

-

Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a positive control (e.g., Sofosbuvir) and a negative control (vehicle).

-

Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Quantification of Viral Replication: Measure the level of HCV RNA replication using a luciferase reporter assay or by quantitative real-time PCR (qRT-PCR) for HCV RNA.

-

Cytotoxicity Assay: In parallel, treat naive Huh-7 cells (without the replicon) with the same serial dilutions of the test compounds to assess cytotoxicity using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Conclusion and Future Perspectives

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, while a behind-the-scenes player, is undeniably a cornerstone in the synthesis of a clinically vital class of antiviral agents. Its role as a precursor to 2'-C-methylnucleoside analogs has paved the way for groundbreaking treatments for chronic Hepatitis C and continues to inspire the development of new antiviral therapies. The principles learned from the synthesis and mechanism of action of these compounds are being applied to combat other challenging RNA viruses. Future research will likely focus on further modifications of the 2'-C-methylnucleoside scaffold to enhance potency, broaden the spectrum of activity, and overcome potential drug resistance. The continued exploration of novel synthetic routes to key intermediates like 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose will be crucial in driving these future innovations in antiviral drug discovery.

References

- Clark, J. L., Hollecker, L., Mason, J. C., Stuyver, L. J., Tharnish, P. M., & Whitaker, T. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712–1715.

- Eldrup, A. B., Allerson, C. R., Bennett, C. F., Bera, S., Bhat, B., Bhat, N., ... & Carroll, S. S. (2011). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. ACS Medicinal Chemistry Letters, 2(10), 742–747.

- Olsen, D. B., Davies, M. E., Handlon, A. H., & Vere Hodge, R. A. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(17), 5550–5554.

- Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Reddy, P. G. (2020).

- Goubau, P., & Van Laethem, K. (2009). Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 713–723.

- Clark, J. L. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504–5508.

- Murakami, E., Tolstykh, T., Bao, H., Niu, C., Sommadossi, J. P., & La Colla, P. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509.

- Temburnikar, K., & Seley-Radtke, K. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 2598–2623.

- Fedorov, A. A., Sedneva, V. I., & Kochetkov, S. N. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10839.

- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86.

- Haraguchi, K., Tanaka, H., & Miyasaka, T. (1991). (2'S)-2'-deoxy-2'-C-methylcytidine, an antileukemic nucleoside. Journal of Medicinal Chemistry, 34(5), 1554–1558.

- Pierra, C., Amador, A., Benzaria, S., & Gosselin, G. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1095–1098.

- Kumar, R., Sharma, A., & Sharma, V. (2016). Synthesis and multiple incorporations of 2′-O-methyl-5-formylcytidine into RNA. Organic & Biomolecular Chemistry, 14(41), 9789–9792.

- Arnold, J. J., Sharma, S. D., & Cameron, C. E. (2019). 2'-C-Methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Proceedings of the National Academy of Sciences, 116(44), 22123–22128.

- Sharma, A., Kumar, P., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.

- de Jong, J. C. M., van der Meer, F. J. P., de Wilde, A. H., Kikkert, M., Snijder, E. J., & van der Laan, L. J. W. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology, 162(10), 2989–2996.

- Seela, F., & Peng, X. (2007). Synthesis of 2'-C-methyl-beta-D-ribofuranosylimidazo [4,5-d]-pyridazine derivatives (2-aza-3-deazapurine nucleoside analogues). Helvetica Chimica Acta, 90(8), 1543–1554.

- Yoo, B. N., Kim, H. O., Moon, H. R., Seol, S. K., Jang, S. K., Lee, K. M., & Jeong, L. S. (2006). Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents. Bioorganic & Medicinal Chemistry Letters, 16(16), 4190–4194.

- Sharma, A., Kumar, P., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.

- Hagedorn, P. H., Pendergraff, H. M., & Damha, M. J. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14593–14603.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Benzoylated-Ribofuranose-Derivatives-for-Nucleoside-Analogue-Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Benzoyl Protection in Nucleoside Analogue Synthesis

Nucleoside analogues are cornerstones of modern antiviral and anticancer therapies.[1] Their efficacy hinges on their ability to mimic natural nucleosides, thereby interfering with DNA and RNA synthesis in rapidly replicating cells or viruses. The synthesis of these intricate molecules is a significant challenge in medicinal chemistry, demanding precise control over stereochemistry and the selective manipulation of multiple reactive functional groups.[][3] Among the arsenal of protective group strategies, the use of benzoylated ribofuranose derivatives stands out as a robust and versatile approach.[][4] This guide provides an in-depth exploration of the principles and techniques underpinning the use of benzoyl protecting groups in the synthesis of nucleoside analogues, offering field-proven insights for researchers and drug development professionals.

Benzoyl groups offer a unique combination of stability and selective reactivity that makes them particularly well-suited for nucleoside synthesis.[3][5] They are stable to a wide range of reaction conditions, yet can be removed under specific basic conditions that leave other protecting groups intact.[5] This orthogonality is crucial for the multi-step synthetic sequences required to build complex nucleoside analogues. Furthermore, the steric and electronic properties of the benzoyl group can influence the stereochemical outcome of the critical glycosylation reaction, favoring the formation of the desired β-anomer.[6][7]

This guide will systematically walk through the key stages of nucleoside analogue synthesis utilizing benzoylated ribofuranose derivatives, from the preparation of the key starting material, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to the final deprotection and purification of the target nucleoside analogue. Each section will not only detail the experimental protocols but also delve into the underlying chemical principles that govern the success of each transformation.

Part 1: Synthesis of the Key Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

The journey towards a synthetic nucleoside analogue often begins with the preparation of a suitable glycosyl donor. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a widely used and highly effective precursor for this purpose.[8] Its synthesis involves a multi-step process starting from D-ribose, encompassing protection of the hydroxyl groups and activation of the anomeric center.[9][10][11]

Rationale for Benzoylation

The hydroxyl groups of D-ribose are protected as their benzoyl esters for several key reasons:

-

Stability: Benzoyl esters are significantly more stable than acetyl esters to the acidic conditions often employed in glycosylation reactions.[12]

-

Stereochemical Control: The bulky benzoyl group at the C-2 position plays a crucial role in directing the incoming nucleobase to the β-face of the ribofuranose ring through neighboring group participation.[6][7] This results in the desired stereochemistry at the anomeric carbon, which is essential for biological activity.

-

Crystallinity: Fully benzoylated ribofuranose derivatives are often crystalline solids, which facilitates their purification by recrystallization.[13]

Experimental Protocol: A Three-Step Synthesis

A common and effective route to 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose involves three main steps: methyl glycoside formation, benzoylation, and acetolysis.[9][10]

Step 1: Methyl Ribofuranoside Formation D-ribose is first converted to its methyl furanoside by reaction with methanol under acidic catalysis. This step serves to protect the anomeric hydroxyl group and establish the furanose ring form.

Step 2: Benzoylation The remaining free hydroxyl groups at the C-2, C-3, and C-5 positions are then protected by reaction with benzoyl chloride in the presence of a base, typically pyridine.[8]

Step 3: Acetolysis Finally, the methyl glycoside is converted to the anomeric acetate by treatment with acetic anhydride and a catalytic amount of acid. This step activates the anomeric position, making it susceptible to nucleophilic attack by the nucleobase in the subsequent glycosylation step.

| Step | Reagents and Conditions | Purpose | Typical Yield |

| 1. Methyl Glycoside Formation | D-ribose, Methanol, Acid catalyst (e.g., HCl) | Protection of the anomeric hydroxyl and formation of the furanose ring. | >90% |

| 2. Benzoylation | Methyl ribofuranoside, Benzoyl chloride, Pyridine | Protection of the C-2, C-3, and C-5 hydroxyl groups. | 85-95% |

| 3. Acetolysis | Methyl 2,3,5-tri-O-benzoyl-ribofuranoside, Acetic anhydride, Acid catalyst (e.g., H2SO4) | Activation of the anomeric position. | 80-90% |

Part 2: The Critical Glycosylation Step: Forging the Nucleosidic Bond

The glycosylation reaction is the heart of nucleoside synthesis, where the sugar moiety is coupled with the nucleobase. The Vorbrüggen glycosylation is the most widely employed method for this transformation, utilizing a silylated nucleobase and a Lewis acid catalyst.[6][14][15]

The Vorbrüggen Glycosylation: Mechanism and Stereoselectivity

The success of the Vorbrüggen glycosylation relies on the formation of a key intermediate, an acyloxonium ion, which is generated from the reaction of the benzoylated ribofuranose with a Lewis acid.[16] The silylated nucleobase then attacks this electrophilic intermediate.

The stereochemical outcome of the reaction is controlled by the neighboring group participation of the C-2 benzoyl group.[6][7] The bulky benzoyl group shields the α-face of the ribofuranose ring, forcing the nucleobase to attack from the less hindered β-face. This results in the exclusive formation of the desired β-anomer, which is crucial for the biological activity of most nucleoside analogues.

Experimental Protocol: Vorbrüggen Glycosylation

Step 1: Silylation of the Nucleobase The nucleobase is first silylated to increase its solubility in organic solvents and to enhance its nucleophilicity. This is typically achieved by reacting the nucleobase with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) in the presence of a base.

Step 2: Glycosylation Reaction The silylated nucleobase is then reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4).[6] The reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane.

dot

Caption: The Vorbrüggen glycosylation workflow.

| Parameter | Choice and Rationale |

| Lewis Acid | TMSOTf is a mild and effective catalyst. Stronger Lewis acids like SnCl4 can sometimes lead to side reactions.[6] |

| Solvent | Acetonitrile is a common choice due to its ability to dissolve both reactants and its relatively high boiling point. |

| Temperature | The reaction is often started at a low temperature and gradually warmed to room temperature or heated to reflux to ensure complete reaction. |

| Reaction Time | Reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed. |

Part 3: The Final Steps: Deprotection and Purification

Once the protected nucleoside analogue has been synthesized, the benzoyl protecting groups must be removed to yield the final, biologically active compound. This is typically achieved by basic hydrolysis.[5]

Deprotection Strategies: Removing the Benzoyl Groups

The most common method for the deprotection of benzoylated nucleosides is treatment with a solution of ammonia in methanol.[17] This method is effective and generally does not affect other protecting groups that may be present in the molecule.

In some cases, selective deprotection of the benzoyl groups may be desired. This can be achieved by carefully controlling the reaction conditions, such as the concentration of the base, the temperature, and the reaction time.[17][18] For instance, it is possible to selectively remove the more labile 2'- and 3'-benzoyl groups while leaving the 5'-benzoyl group intact.[18]

Experimental Protocol: Deprotection with Methanolic Ammonia

The protected nucleoside analogue is dissolved in a solution of saturated ammonia in methanol and stirred at room temperature. The progress of the reaction is monitored by TLC. Once the reaction is complete, the solvent is evaporated, and the crude product is purified.

Purification of the Final Nucleoside Analogue

The crude nucleoside analogue is typically purified by column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the target compound. A gradient of methanol in dichloromethane is often effective for separating the desired product from any remaining starting materials or byproducts.

Part 4: Characterization of Benzoylated Intermediates and Final Products

Thorough characterization of all synthetic intermediates and the final product is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons on the ribose ring can be used to confirm the stereochemistry of the anomeric center.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which provides further confirmation of their molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the benzoyl esters and the N-H bonds of the nucleobase.

Conclusion: A Robust and Versatile Strategy for Nucleoside Analogue Synthesis

The use of benzoylated ribofuranose derivatives is a powerful and well-established strategy for the synthesis of nucleoside analogues. The stability of the benzoyl protecting groups, their ability to control the stereochemistry of the glycosylation reaction, and the mild conditions required for their removal make this a highly attractive approach for the construction of these complex and biologically important molecules. By understanding the underlying principles and mastering the experimental techniques outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize a wide range of novel nucleoside analogues for the treatment of human diseases.

References

- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.

-

Zerrouki, R., et al. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5-6), 299-303. [Link]

-

Kim, H., & Lee, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 31(1), e202501387. [Link]

-